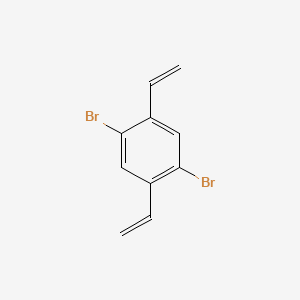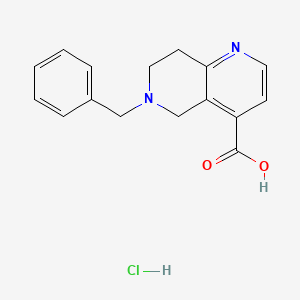
1,4-Dibromo-2,5-divinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-divinylbenzene is a chemical compound with the molecular formula C10H8Br2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two more are replaced by vinyl groups .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,5-divinylbenzene consists of a benzene ring with bromine atoms attached at the 1 and 4 positions and vinyl groups attached at the 2 and 5 positions . The average mass of the molecule is 287.978 Da and the monoisotopic mass is 285.899261 Da .
Physical And Chemical Properties Analysis
1,4-Dibromo-2,5-divinylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 322.3±42.0 °C at 760 mmHg, and a flash point of 172.0±27.1 °C . It has no hydrogen bond acceptors or donors, and two freely rotating bonds . Its molar refractivity is 63.5±0.3 cm3, and it has a polarizability of 25.2±0.5 10-24 cm3 .
科学的研究の応用
Synthesis of Luminescent Materials
DBDVB derivatives have been employed in the synthesis of luminescent materials. For instance, it has been used to create bent acenedithiophenes (BADTs) which exhibit luminescent properties. The absorption and emission spectra of these compounds have been reported, indicating their potential in optoelectronic applications (Pietrangelo et al., 2007).
Precursor in Organic Synthesis
DBDVB serves as a valuable precursor in various organic transformations. It has been utilized in reactions based on the formation of benzynes, showcasing its versatility in synthetic chemistry (Diemer et al., 2011).
Synthesis of Polymers
In polymer chemistry, DBDVB is used in the synthesis of diverse polymers. For example, it has been used to create polyphenylenes with specific functionalities and structures, demonstrating its role in advancing polymer science (Cianga & Yagcı, 2001). Additionally, it has been employed in the synthesis of soluble poly(p-phenylenevinylene) derivatives, highlighting its application in creating new materials with unique properties (Thorn-Csányi & Kraxner, 1995).
Application in Material Science
DBDVB is also instrumental in material science, particularly in the synthesis of copolymers with specific side chains. This includes the creation of poly(p-phenylene) graft copolymers with varying side chains, contributing to the development of materials with tailored properties (Cianga et al., 2002).
作用機序
Target of Action
The primary target of 1,4-Dibromo-2,5-divinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction pathway maintains the aromaticity of the benzene ring .
Result of Action
The result of the action of 1,4-Dibromo-2,5-divinylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction .
特性
IUPAC Name |
1,4-dibromo-2,5-bis(ethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOANPPGLZIFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1Br)C=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)
![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)


![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)
![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992258.png)
![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)


![2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2992267.png)